molecular formula C10H19NS B11048987 Acetonitrile, 2-(octylthio)-

Acetonitrile, 2-(octylthio)-

Cat. No.: B11048987
M. Wt: 185.33 g/mol
InChI Key: KKRODIVTOWIBEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetonitrile, 2-(octylthio)- is an organic compound characterized by the presence of an acetonitrile group bonded to an octylthio substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acetonitrile, 2-(octylthio)- typically involves the reaction of acetonitrile with an octylthiol compound under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the octylthiol, followed by nucleophilic substitution with acetonitrile.

Industrial Production Methods: Industrial production of Acetonitrile, 2-(octylthio)- may involve continuous flow processes where the reactants are combined in a reactor under controlled temperature and pressure conditions. Catalysts may be used to enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions: Acetonitrile, 2-(octylthio)- can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the octylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as amines or alcohols can react with the nitrile group under acidic or basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Amides or other substituted derivatives.

Scientific Research Applications

Acetonitrile, 2-(octylthio)- has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Acetonitrile, 2-(octylthio)- involves its interaction with molecular targets through its functional groups. The nitrile group can participate in nucleophilic addition reactions, while the octylthio group can undergo oxidation or reduction. These interactions can modulate biological pathways and chemical processes, making the compound useful in various applications.

Comparison with Similar Compounds

    Acetonitrile: A simpler nitrile compound with a wide range of applications in organic synthesis and as a solvent.

    Octylthiol: A thiol compound with similar alkyl chain length but different functional group properties.

Properties

Molecular Formula

C10H19NS

Molecular Weight

185.33 g/mol

IUPAC Name

2-octylsulfanylacetonitrile

InChI

InChI=1S/C10H19NS/c1-2-3-4-5-6-7-9-12-10-8-11/h2-7,9-10H2,1H3

InChI Key

KKRODIVTOWIBEJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCSCC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.